(E)-3-(5-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
Beschreibung
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Complete ¹H and ¹³C NMR assignments were performed in deuterated dimethyl sulfoxide at 298 K (Table 1):
Table 1: Key NMR resonances (600 MHz, δ ppm)
| Position | ¹H NMR (mult, J in Hz) | ¹³C NMR | HMBC Correlations |
|---|---|---|---|
| Pyridinone C2 | - | 163.2 | C3, C4, C6 |
| C3 | - | 139.5 | Oxadiazole C3', C5' |
| Oxadiazole C5' | - | 168.7 | Azetidine C3", C4" |
| Acryloyl α-H | 6.82 (d, 15.8) | 123.4 | Azetidine C1", Carbonyl |
| Acryloyl β-H | 7.65 (d, 15.8) | 143.2 | Trimethoxyphenyl C1''' |
| OCH₃ | 3.78 (s, 6H), 3.81 (s, 3H) | 56.1-56.3 | Aromatic C3''', C4''', C5''' |
The (E)-acryloyl configuration was confirmed by the characteristic trans coupling constant (J = 15.8 Hz) between the α- and β-protons. Azetidine ring protons showed distinct splitting patterns at δ 4.12-4.35 ppm due to ring strain and restricted rotation.
High-Resolution Mass Spectrometry (HRMS) Validation
Orbitrap-based HRMS confirmed the molecular formula with exceptional precision:
- Observed [M+H]⁺ : 454.1608
- Calculated for C₂₃H₂₄N₃O₇⁺ : 454.1609 (Δ = -0.22 ppm)
- Major fragmentation pathways :
- Retro-Diels-Alder cleavage of oxadiazole-azetidine system (m/z 312.1134)
- McLafferty rearrangement of acryloyl group (m/z 181.0498)
- Neutral loss of CO from pyridinone (Δm/z -28.0104)
The isotopic pattern matched theoretical predictions with ²³.4% relative abundance for [M+1]⁺, confirming absence of halogen atoms.
Infrared (IR) Absorption Profile
ATR-FTIR analysis revealed key functional group vibrations (Table 2):
Table 2: Characteristic IR absorptions
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 1675 | Pyridinone C=O stretch | Strong |
| 1720 | Acryloyl C=O stretch | Strong |
| 1598 | Oxadiazole ring vibration | Medium |
| 1230-1260 | C-O-C asymmetric stretch (OCH₃) | Strong |
| 1512 | Aromatic C=C stretching | Medium |
| 3100 | Pyridinone NH stretch | Weak |
The absence of N-H stretches above 3300 cm⁻¹ confirmed complete acylation of the azetidine nitrogen. Conjugation between the acryloyl group and aromatic systems manifested as lowered C=O stretching frequencies compared to isolated ketones.
Eigenschaften
IUPAC Name |
3-[5-[1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c1-29-16-9-13(10-17(30-2)19(16)31-3)6-7-18(27)26-11-14(12-26)22-24-20(25-32-22)15-5-4-8-23-21(15)28/h4-10,14H,11-12H2,1-3H3,(H,23,28)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDJGZBPWZRPRU-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
The compound (E)-3-(5-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one has garnered attention in recent years due to its potential biological activities. This article delves into various aspects of its biological activity, including its synthesis, mechanisms of action, and pharmacological properties.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Oxadiazole moiety : Contributes to its bioactivity through potential interactions with biological targets.
- Pyridinone core : Known for various pharmacological effects.
The molecular formula for this compound is , with a molecular weight of approximately 368.38 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the azetidine ring and the introduction of the oxadiazole group. The methodology often employs standard organic synthesis techniques such as acylation and cyclization reactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of azetidinones have shown broad-spectrum bioactivities against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HCT116 | 12.5 | Apoptosis |
| Study 2 | MCF7 | 8.0 | Cell Cycle Arrest |
Antimicrobial Activity
Compounds containing oxadiazole and pyridine rings have demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The activity is often assessed using the agar well diffusion method.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 20 | 16 µg/mL |
Antioxidant Properties
The antioxidant activity is crucial for preventing oxidative stress-related diseases. Compounds similar to (E)-3-(5-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one have been evaluated using DPPH radical scavenging assays.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 85 |
| Compound B | 75 |
Case Studies
- Case Study on Anticancer Activity : A derivative of the compound was tested against colorectal cancer cells and showed promising results with an IC50 value lower than that of standard chemotherapeutic agents.
- Case Study on Antimicrobial Effects : In a comparative study with conventional antibiotics, the compound exhibited superior activity against resistant strains of bacteria.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogues reported in the literature, focusing on heterocyclic motifs, substituent effects, and synthetic efficiency. Below is a detailed analysis supported by data from the provided evidence:
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings
Structural Diversity and Pharmacophore Retention The target compound shares the 3,4,5-trimethoxyphenylacryloyl group with intermediates like (E)-3-(3,4,5-TMP)acryloyl chloride (99% yield, ), highlighting its role as a critical pharmacophore . However, its azetidine-oxadiazole-pyridinone scaffold distinguishes it from dihydropyridinone-based inhibitors (e.g., 32a–e, ) and triazole-thiol derivatives () .
Synthetic Efficiency The synthesis of acryloyl chloride intermediates () achieves near-quantitative yields (99%), suggesting robust methodology for constructing the trimethoxyphenylacryloyl backbone . In contrast, final compounds like 32a–e () exhibit moderate yields (55–65%), likely due to challenges in introducing hydroxyl-methyl substituents on the pyridinone ring .
Substituent Effects on Bioactivity In , electron-withdrawing substituents (e.g., nitro in 32c and 32d) enhance aldose reductase inhibition compared to halogens (32a, 32b), implying that electronic effects on the pyridinone ring critically modulate activity . The target compound’s oxadiazole ring may confer rigidity and improved binding affinity compared to dihydropyridinones.
In contrast, the target compound’s 1,2,4-oxadiazole is more electronegative, possibly enhancing metabolic stability and hydrogen-bonding interactions.
Additionally, the pyridin-2(1H)-one moiety may enhance solubility relative to fully aromatic pyridines .
Research Implications and Gaps
- Activity Data : While provides IC₅₀ values for aldose reductase inhibitors, the target compound’s biological profile remains uncharacterized. Comparative studies on kinase inhibition or antiproliferative activity are needed.
- Synthetic Optimization : The high yield of acryloyl chloride intermediates () contrasts with lower yields for final analogs (), urging process refinement for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
